Arg-Val-Gln
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Overview
Description
Arg-Val-Gln is a tripeptide composed of three amino acids: arginine, valine, and glutamine. Tripeptides like this compound are small protein fragments that play significant roles in various biological processes. Arginine is known for its role in protein synthesis and as a precursor for nitric oxide, valine is a branched-chain amino acid essential for muscle metabolism, and glutamine is crucial for immune function and gut health.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Arg-Val-Gln can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically starts with the attachment of the C-terminal amino acid (glutamine) to the resin, followed by the stepwise addition of valine and arginine. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. The final product is cleaved from the resin and deprotected to yield the desired tripeptide .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, where automated peptide synthesizers are used to streamline the process. The use of high-efficiency resins and optimized reaction conditions ensures high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate and purify the tripeptide .
Chemical Reactions Analysis
Types of Reactions
Arg-Val-Gln can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form nitric oxide and citrulline.
Reduction: Reduction reactions can modify the side chains of the amino acids.
Substitution: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield individual amino acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like dithiothreitol (DTT) are commonly employed.
Substitution: Hydrolysis can be achieved using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Nitric oxide and citrulline from arginine.
Reduction: Modified amino acid side chains.
Substitution: Free arginine, valine, and glutamine.
Scientific Research Applications
Arg-Val-Gln has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including wound healing and immune modulation.
Industry: Utilized in the development of peptide-based drugs and cosmetics.
Mechanism of Action
The mechanism of action of Arg-Val-Gln involves its interaction with specific molecular targets and pathways. Arginine in the tripeptide can be converted to nitric oxide, which acts as a signaling molecule in various physiological processes. Valine and glutamine contribute to protein synthesis and cellular metabolism. The combined effects of these amino acids result in enhanced cellular functions and overall health benefits .
Comparison with Similar Compounds
Similar Compounds
Arg-Gly-Gln: Similar structure but with glycine instead of valine.
Arg-Val-Ala: Contains alanine instead of glutamine.
Lys-Val-Gln: Lysine replaces arginine.
Uniqueness
Arg-Val-Gln is unique due to the specific combination of arginine, valine, and glutamine, which provides distinct biochemical properties and potential therapeutic benefits. The presence of arginine allows for nitric oxide production, while valine and glutamine support muscle metabolism and immune function, respectively .
Properties
CAS No. |
651354-52-8 |
---|---|
Molecular Formula |
C16H31N7O5 |
Molecular Weight |
401.46 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H31N7O5/c1-8(2)12(14(26)22-10(15(27)28)5-6-11(18)24)23-13(25)9(17)4-3-7-21-16(19)20/h8-10,12H,3-7,17H2,1-2H3,(H2,18,24)(H,22,26)(H,23,25)(H,27,28)(H4,19,20,21)/t9-,10-,12-/m0/s1 |
InChI Key |
LLQIAIUAKGNOSE-NHCYSSNCSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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